Acpt-I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

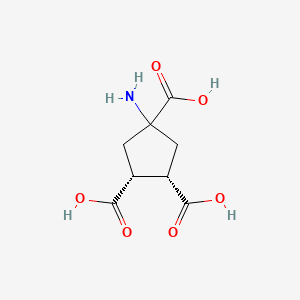

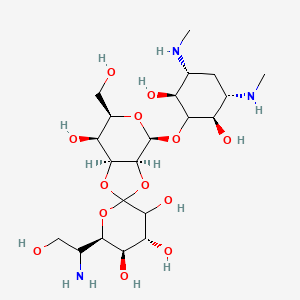

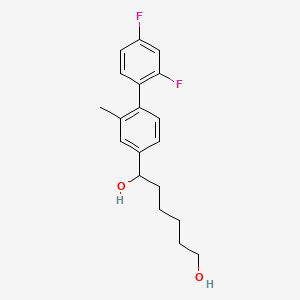

Acpt-I, also known as (1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid, is a Group III mGlu agonist . It was used in research but has been withdrawn from sale for commercial reasons .

Molecular Structure Analysis

The chemical name of this compound is (1R,2S,4s)-4-aminocyclopentane-1,2,4-tricarboxylic acid . The molecular formula is C8H11NO6 and the molecular weight is 217.18 . The InChI code is InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15) .

Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in H2O or NaOH . The storage recommendation is to desiccate it at -20°C .

科学研究应用

体外和体内神经保护作用

Acpt-I,一种III组mGlu受体激动剂,已被发现既在体外又在体内发挥潜在的神经保护作用 {svg_1}. 观察到它能显著减轻海人酸 (KA) 诱导的LDH释放,增加细胞活力,并抑制皮层和海马细胞培养物中的caspase-3活性 {svg_2}. 这些作用与剂量、时间和结构有关 {svg_3}. This compound的神经保护作用被III组mGluR拮抗剂逆转 {svg_4}.

谷氨酸能传递的减少

像this compound这样的III组mGlu受体激动剂已知通过抑制谷氨酸释放来减少谷氨酸能传递 {svg_5}. 这种机制似乎在介导this compound的神经保护作用中发挥作用 {svg_6}.

抗焦虑样作用

This compound已被发现发挥抗焦虑样作用,由5-羟色胺能系统和GABA能系统介导 {svg_7}. 发现将this compound应用于大鼠海马体在Vogel测试中诱导了显著的抗焦虑样作用 {svg_8}. 这种抗焦虑样作用被III组mGlu拮抗剂以剂量依赖性方式逆转 {svg_9}.

在缺血性卒中模型中的潜在应用

This compound可能在动物缺血性卒中模型中使用 {svg_10}. 虽然这些应用的细节在现有资源中没有详细说明,但这是一个很有希望的研究领域。

作用机制

- ACPT-I interacts with group III mGluRs, leading to inhibition of neurotransmitter release via three principal mechanisms:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化分析

Biochemical Properties

ACPT-I plays a significant role in biochemical reactions by modulating glutamatergic transmission . It interacts with enzymes and proteins such as metabotropic glutamate receptors (mGluRs), specifically mGluR4a and mGluR8 . These interactions inhibit glutamate release, thereby reducing glutamatergic transmission .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also impacts cellular metabolism by modulating glutamatergic transmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to mGluR4a and mGluR8, inhibiting glutamate release and reducing glutamatergic transmission . This mechanism seems to play a role in mediating the neuroprotective effect of this compound .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also exhibits neuroprotective effects against excitotoxicity induced by kainite in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 30 mg/kg, this compound reduces cell death in a rat model of middle cerebral artery occlusion . It also reduces the incidence of clonic seizures in various seizure models in mice and rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of glutamatergic transmission . It interacts with enzymes such as mGluR4a and mGluR8, modulating glutamate release and reducing glutamatergic transmission .

属性

IUPAC Name |

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIKTBTNCSGJS-OBLUMXEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

![N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate](/img/structure/B605098.png)